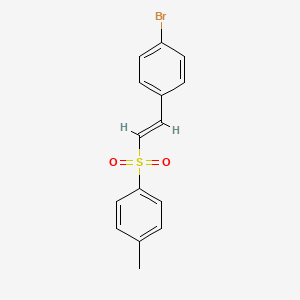

((E)-p-Bromostyryl)(p-tolyl) sulfone

Description

Overview of Aryl and Vinyl Sulfones as Versatile Synthons

Aryl and vinyl sulfones are particularly important subclasses of sulfones that serve as versatile synthons, or synthetic building blocks. The sulfonyl group in these compounds activates them towards a variety of chemical transformations.

Aryl Sulfones are often used in cross-coupling reactions. For instance, they can act as electrophilic partners in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of biaryl compounds, which are common motifs in pharmaceuticals and materials science. mdpi.com The sulfonyl group can also direct ortho-metalation, providing a route to specifically functionalized aromatic rings.

Vinyl Sulfones , the class to which ((E)-p-Bromostyryl)(p-tolyl) sulfone belongs, are potent Michael acceptors, readily undergoing conjugate addition with a wide range of nucleophiles. organic-chemistry.org This reactivity allows for the introduction of various functional groups at the β-position. They also participate as dienophiles in Diels-Alder reactions, enabling the construction of six-membered rings. organic-chemistry.org The combination of these reactive modes makes vinyl sulfones powerful intermediates for synthesizing complex molecules. researchgate.net

Specific Context of this compound within Organosulfur Chemistry

While specific research detailing the synthesis and reactivity of this compound is not extensively documented in publicly available literature, its structure allows for several well-established synthetic routes and predictable reactivity patterns based on the principles of organosulfur chemistry. nih.govwikipedia.org

Synthesis: The synthesis of this compound would likely involve the creation of the vinyl sulfone moiety with a specific (E)-stereochemistry. Common methods to achieve this include:

Oxidation: The most straightforward method would be the oxidation of the corresponding vinyl sulfide, E-(4-(4-bromostyryl)phenyl)(methyl)sulfane, whose synthesis and crystal structure have been reported. sigmaaldrich.com

Wittig-Horner Reaction: A Horner-Wadsworth-Emmons reaction between a sulfonyl-containing phosphonate and p-bromobenzaldehyde would be expected to yield the (E)-isomer with high stereoselectivity.

Heck Reaction: A palladium-catalyzed Heck reaction between p-bromostyrene and p-toluenesulfonyl chloride could also be a viable route. researchgate.netnih.gov

Reactivity: The reactivity of this compound is dictated by its functional groups:

The vinyl sulfone moiety makes it an excellent Michael acceptor and a dienophile in cycloaddition reactions.

The p-bromostyryl group offers a handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, or Sonogashira reactions, allowing for the introduction of various aryl, vinyl, or alkynyl groups.

The p-tolyl group provides steric bulk and influences the electronic properties of the sulfone.

Below is a table summarizing the key structural features and expected reactivity of this compound.

| Feature | Description | Implied Reactivity |

| Vinyl Sulfone | Electron-deficient double bond due to the strongly electron-withdrawing p-tolylsulfonyl group. | Michael Acceptor, Dienophile in Diels-Alder reactions. |

| (E)-Stereochemistry | Trans configuration of the styryl and sulfonyl groups across the double bond. | Influences the stereochemical outcome of subsequent reactions. |

| p-Bromophenyl Group | An aryl halide moiety. | Substrate for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). |

| p-Tolylsulfonyl Group | A bulky, electron-withdrawing group. | Activates the vinyl group and can serve as a leaving group (e.g., Julia Olefination). |

Current Research Landscape and Academic Importance of Stereodefined Sulfones

The development of stereoselective methods for the synthesis of organic compounds is a major focus of modern chemical research. Stereodefined sulfones, particularly vinylic and allylic sulfones, are of significant academic and practical importance because the stereochemistry of the double bond or adjacent stereocenters can have a profound impact on the biological activity and material properties of the final product.

Current research in this area is focused on several key aspects:

Catalytic Asymmetric Synthesis: The development of new catalysts and methods for the enantioselective synthesis of chiral sulfones is a highly active area of research. This includes asymmetric dihydroxylation of vinyl sulfones and catalytic conjugate additions to prochiral vinyl sulfones.

Novel Synthetic Methodologies: Chemists are continuously exploring new ways to synthesize stereodefined sulfones with high efficiency and selectivity. This includes the use of novel reagents and reaction conditions for established transformations like the Julia-Kocienski olefination, which is known for its high (E)-selectivity.

Applications in Total Synthesis: Stereodefined sulfones are increasingly being used as key intermediates in the total synthesis of complex natural products. Their ability to control stereochemistry and participate in a wide range of transformations makes them invaluable in the construction of intricate molecular frameworks.

The academic importance of stereodefined sulfones lies in their ability to serve as versatile chiral building blocks and as probes for understanding reaction mechanisms. The precise spatial arrangement of the sulfonyl group and other substituents allows for a high degree of control over the stereochemical outcome of chemical reactions, making them essential tools for the advancement of modern organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

1-[(E)-2-(4-bromophenyl)ethenyl]sulfonyl-4-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO2S/c1-12-2-8-15(9-3-12)19(17,18)11-10-13-4-6-14(16)7-5-13/h2-11H,1H3/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVYSXNEPKDJOR-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C=CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C=C/C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for E Styryl Sulfone Architectures, Including E P Bromostyryl P Tolyl Sulfone

Strategies for the Formation of Carbon-Sulfur Bonds in Alkenyl Sulfones

The formation of the C-S bond is a cornerstone in the synthesis of alkenyl sulfones. Various strategies have been developed to achieve this transformation, each with its own advantages and limitations.

Oxidative Routes from Sulfides and Sulfoxides

A common and straightforward approach to synthesizing sulfones is through the oxidation of the corresponding sulfides or sulfoxides. This method is widely applicable and can be achieved using a variety of oxidizing agents. The chemoselectivity of the oxidation can often be controlled by the choice of oxidant and reaction conditions. For instance, milder oxidants may favor the formation of sulfoxides, while stronger oxidants or harsher conditions lead to the desired sulfones. nih.govorganic-chemistry.org

The oxidation of sulfides to sulfones is a fundamental transformation in organosulfur chemistry. researchgate.net A range of reagents can be employed, including hydrogen peroxide, peroxy acids (like m-CPBA), and potassium permanganate. researchgate.netresearchgate.net More recently, greener and more selective methods have been developed. For example, the use of N-fluorobenzenesulfonimide (NFSI) as an oxidant allows for the selective synthesis of either sulfoxides or sulfones from sulfides by simply varying the loading of the oxidant. rsc.org The use of molecular oxygen or air as the terminal oxidant, promoted by a solvent, also presents a sustainable and practical method for this transformation. nih.gov

Table 1: Comparison of Oxidizing Agents for Sulfide to Sulfone Conversion

| Oxidizing Agent | Advantages | Disadvantages |

| Hydrogen Peroxide (H₂O₂) | Inexpensive, environmentally benign byproduct (water) | Often requires a catalyst, can be slow |

| m-Chloroperoxybenzoic acid (m-CPBA) | Highly effective, generally good yields | Stoichiometric waste, potential for over-oxidation |

| Potassium Permanganate (KMnO₄) | Strong oxidant, readily available | Can be harsh, leading to side reactions, stoichiometric manganese waste |

| N-Fluorobenzenesulfonimide (NFSI) | High chemoselectivity, mild conditions | More expensive than traditional oxidants |

| O₂/Air | Sustainable, inexpensive oxidant | May require elevated temperatures or catalysts |

Sulfonylation Reactions: Friedel-Crafts Type and Related Approaches

Friedel-Crafts sulfonylation is a classic method for forming aryl sulfones, involving the reaction of an aromatic compound with a sulfonylating agent, typically a sulfonyl chloride, in the presence of a Lewis acid catalyst. nih.govmasterorganicchemistry.com This electrophilic aromatic substitution reaction can be extended to the synthesis of alkenyl sulfones, particularly when starting with activated alkenes like styrenes. The Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), activates the sulfonylating agent, facilitating the attack by the alkene. nih.gov

The choice of sulfonylating agent and catalyst is critical to the success of these reactions. While sulfonyl chlorides are the most common reagents, other sulfonic acid derivatives can also be employed. nih.gov The reaction conditions, including the solvent and temperature, can influence the yield and regioselectivity of the sulfonylation.

Radical Addition Approaches to Unsaturated Systems

Radical-mediated reactions offer a powerful alternative for the synthesis of alkenyl sulfones, often proceeding under mild conditions and with high functional group tolerance. rsc.org These methods typically involve the generation of a sulfonyl radical, which then adds to an alkyne or alkene. nih.govunibo.it

Sulfonyl radicals can be generated from various precursors, including sulfonyl hydrazides, sulfonyl chlorides, and sulfinic acids or their salts. researchgate.net Photoredox catalysis has emerged as a particularly effective strategy for generating sulfonyl radicals under visible light irradiation, enabling a range of sulfonylation reactions of alkenes and alkynes. rsc.orgrsc.orgresearchgate.net For instance, the photocatalytic coupling of sulfonylhydrazides with alkynes can produce alkenylsulfones. rsc.orgrsc.org Similarly, a three-component reaction involving the simultaneous sulfonylation and arylation of styrenes can be achieved through a photoredox-catalyzed radical process. chemrxiv.org The addition of sulfonyl radicals to alkynes is a valuable method for constructing highly functionalized sulfonyl compounds. nih.govresearchgate.net

Synergistic copper/photoredox catalysis has also been developed for the atom transfer radical addition (ATRA) of thiosulfonates to styrenes, providing access to functionalized sulfones. acs.org These radical approaches often exhibit excellent stereoselectivity, leading predominantly to the (E)-isomer of the vinyl sulfone. researchgate.netresearchgate.net

Table 2: Precursors for Sulfonyl Radical Generation

| Precursor | Method of Generation | Advantages |

| Sulfonyl Hydrazides | Oxidation (e.g., photocatalysis) | Readily available, stable |

| Sulfonyl Chlorides | Photolysis, radical initiators | Wide variety of commercially available reagents |

| Sulfinic Acids/Salts | Oxidation (e.g., electrochemical, photocatalysis) | Stable, easy to handle |

| Thiosulfonates | Synergistic catalysis (e.g., Cu/photoredox) | Allows for the introduction of two different sulfur-containing groups |

Trapping of Sulfinic Acid Salts in Stereoselective Syntheses

Sodium sulfinates are stable, easy-to-handle, and widely used reagents in organic synthesis for the formation of sulfones. nih.govrsc.org They can act as nucleophiles or be oxidized to generate sulfonyl radicals. The trapping of sulfinic acid salts in various reactions provides a versatile route to alkenyl sulfones.

One common strategy is the Michael addition of a sulfinate to an activated alkene, such as an α,β-unsaturated carbonyl compound. rsc.orgnih.govmasterorganicchemistry.com This conjugate addition leads to the formation of a β-sulfonyl carbonyl compound. The sulfa-Michael addition has been developed into asymmetric variants using organocatalysts, enabling the synthesis of chiral sulfones. nih.govchemrxiv.org

Furthermore, sulfinates can be used in transition metal-catalyzed cross-coupling reactions with vinyl halides or triflates to produce vinyl sulfones. researchgate.net Silver-catalyzed reactions of sodium sulfinates with styrenes have also been reported to yield (E)-vinyl sulfones with high stereoselectivity. researchgate.netrsc.org Electrochemical methods can also be employed to oxidize sodium sulfinates to sulfonyl radicals, which then add to alkenes in a difunctionalization reaction to produce β-alkoxy sulfones. nih.gov

Stereoselective Construction of the (E)-Alkenyl Moiety

Achieving high stereoselectivity in the formation of the double bond is a critical aspect of synthesizing (E)-styryl sulfones. Several powerful olefination reactions have been adapted for this purpose.

Modified Julia Olefination and its Stereochemical Control

The Julia olefination is a classical method for the synthesis of alkenes from phenyl sulfones and carbonyl compounds. wikipedia.org The modified Julia olefination, particularly the Julia-Kocienski variant, has become a cornerstone for the stereoselective synthesis of alkenes, often providing excellent (E)-selectivity. wikipedia.orgorganic-chemistry.orgorganicreactions.org This one-pot reaction utilizes heteroaryl sulfones, such as benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, which react with aldehydes or ketones to form an intermediate that spontaneously eliminates to give the alkene. nih.govalfa-chemistry.com

The high (E)-selectivity of the Julia-Kocienski olefination is a result of a kinetically controlled diastereoselective addition of the metalated sulfone to the carbonyl compound, which leads to an anti-β-alkoxysulfone intermediate that stereospecifically decomposes to the (E)-alkene. wikipedia.org The stereochemical outcome can be influenced by several factors, including the nature of the sulfone's heteroaryl group, the base, the solvent, and the reaction temperature. mdpi.compreprints.orgchemrxiv.orgresearchgate.net For example, the use of 1-phenyl-1H-tetrazol-5-yl (PT) sulfones generally provides higher (E)-selectivity compared to benzothiazolyl sulfones. organic-chemistry.org

The reaction proceeds through the addition of a metalated sulfone to a carbonyl compound, followed by a Smiles rearrangement and subsequent elimination of sulfur dioxide and an aryloxide. nih.govpreprints.org The versatility and mild conditions of the Julia-Kocienski olefination make it a powerful tool for the synthesis of complex molecules containing an (E)-alkenyl sulfone moiety. mdpi.compreprints.orgnih.gov

Other Catalytic and Non-Catalytic Methods for (E)-Selectivity

Beyond the more common approaches, a variety of other catalytic and non-catalytic methods have been developed to achieve high (E)-selectivity in the synthesis of styryl sulfones.

Catalytic Methods:

Palladium-Catalyzed Heck-Type Reactions: The palladium-catalyzed coupling of aryl halides with vinyl sulfones or their precursors offers a powerful route to substituted (E)-styryl sulfones. For instance, the reaction between aryl bromides and vinyl sulfone derivatives can be catalyzed by palladium complexes, often yielding the (E)-isomer with high selectivity thieme-connect.de. Similarly, palladium catalysis can be employed in the reaction of sulfinic acid salts with vinyl halides or triflates, providing a direct route to aryl vinyl sulfones organic-chemistry.org.

Silver-Catalyzed Reactions: An efficient and highly (E)-selective protocol for synthesizing vinyl sulfones involves the silver-catalyzed sulfonylation of styrenes. This method utilizes a silver catalyst for a C-S bond coupling reaction, with the success of the reaction being notably dependent on the use of TEMPO as an additive. Another silver-promoted method achieves the cross-coupling of vinyl bromides with sulfonyl hydrazides in water, allowing for the preparation of multisubstituted vinyl sulfones rsc.org.

Molybdenum-Catalyzed Sulfonation: A novel catalytic pathway using a molybdooxaziridine complex has been shown to achieve the stereoselective sulfonation of styrenes. This method uses N-tosyl-hydroxylamine as the source of the sulfonyl group and proceeds through a proposed atom transfer radical addition mechanism to yield (E)-vinyl sulfones with high efficiency d-nb.info.

Non-Catalytic Methods:

Horner-Wadsworth-Emmons (HWE) Olefination: The HWE reaction is a classic and reliable non-catalytic method for forming alkenes with high (E)-selectivity. The reaction of an aldehyde, such as p-bromobenzaldehyde, with a sulfonyl-stabilized phosphonate ylide, like diethyl ((p-tolylsulfonyl)methyl)phosphonate, provides a direct and stereoselective route to the target (E)-styryl sulfone acs.orgresearchgate.netnih.govthieme-connect.comuniversityofgalway.ie. This method is valued for its operational simplicity and predictable stereochemical outcome.

Condensation with Sulfonylacetic Acids: A traditional approach involves the condensation of sulfonylacetic acids with aromatic aldehydes. This method often requires a base catalyst but provides a straightforward route to styryl sulfones acs.org.

Reaction with Dibromides: An efficient catalyst-free synthesis of vinyl sulfones can be achieved using commercially available sulfinic acid sodium salts and 1,1-dibromoalkanes. The reaction mechanism is thought to involve dehydrobromination followed by conjugate addition and elimination to furnish the vinyl sulfone product organic-chemistry.org.

Pyrolysis: Beta-hydroxyethyl sulfones can be converted to their corresponding vinyl sulfones through pyrolysis. This older, non-catalytic method involves heating the precursor, often at reduced pressure, to induce elimination and form the double bond google.com.

| Method | Type | Key Reactants | Selectivity | Reference |

| Heck-Type Reaction | Catalytic (Pd) | Aryl bromide, Vinyl sulfone derivative | High (E) | thieme-connect.de |

| Sulfonylation of Styrenes | Catalytic (Ag) | Styrene, Sulfonylating agent | High (E) | |

| Sulfonation of Alkenes | Catalytic (Mo) | Styrene, N-Ts-hydroxylamine | High (E) | d-nb.info |

| Horner-Wadsworth-Emmons | Non-Catalytic | Aldehyde, Sulfonyl phosphonate ylide | High (E) | acs.orgresearchgate.netnih.govthieme-connect.comuniversityofgalway.ie |

| Condensation | Non-Catalytic | Aldehyde, Sulfonylacetic acid | (E)-isomer | acs.org |

| Reaction with Dibromides | Non-Catalytic | Sulfinic acid salt, Dibromide | Not specified | organic-chemistry.org |

| Pyrolysis | Non-Catalytic | Beta-hydroxyethyl sulfone | Not specified | google.com |

Introduction of the p-Bromophenyl Substituent: Synthetic Strategies

To synthesize ((E)-p-Bromostyryl)(p-tolyl) sulfone, the p-bromophenyl group must be incorporated into the styryl moiety. This can be accomplished by starting with a precursor that already contains this group.

From p-Bromostyrene: One of the most direct strategies involves the reaction of p-bromostyrene with a suitable sulfonylating agent. For example, electrochemical sulfonylation using sodium arylsulfinates and a catalytic amount of potassium iodide (KI) as a redox mediator can be employed thieme-connect.com. Similarly, molybdenum-catalyzed sulfonylation is effective with various substituted styrenes, including those with halogen substituents d-nb.info.

From p-Bromobenzaldehyde: The Horner-Wadsworth-Emmons reaction is a highly effective strategy starting from p-bromobenzaldehyde. This aldehyde can be reacted with a phosphonate ylide bearing the p-tolyl sulfone group to stereoselectively form the (E)-alkene bond and introduce both the p-bromophenyl and p-tolyl sulfone moieties in a single step researchgate.netthieme-connect.com.

From p-Bromovinyl Halides: Vinyl bromides, such as (E)-1-bromo-2-(4-bromophenyl)ethene, are excellent substrates for forming vinyl sulfones. They can undergo photochemical radical-radical cross-coupling with sodium sulfinates under metal- and photocatalyst-free conditions acs.orgacs.org. Alternatively, silver-promoted cross-coupling of vinyl bromides with sulfonyl hydrazides in water provides a green synthetic route rsc.org. Palladium-catalyzed coupling reactions also effectively convert vinyl halides to the desired vinyl sulfones organic-chemistry.org.

Incorporation of the p-Tolyl Moiety: Synthetic Approaches

The p-tolyl sulfone group is a key component of the target molecule. Its incorporation is typically achieved by using a reagent that provides the p-toluenesulfonyl (tosyl) group.

From Sodium p-Toluenesulfinate: Sodium p-toluenesulfinate is a common and versatile reagent for introducing the tosyl group. It can be reacted with various substrates, including styrenes and vinyl halides, through different catalytic systems. For instance, it is used in electrochemical and photochemical reactions with styrenes or vinyl bromides to form the C-S bond acs.orgthieme-connect.comacs.org. Copper-catalyzed aerobic decarboxylative sulfonylation of alkenyl carboxylic acids with sodium sulfinates also yields (E)-alkenyl sulfones organic-chemistry.org.

From p-Toluenesulfonyl Hydrazide: Sulfonyl hydrazides serve as another important precursor for the sulfonyl group. They can be used in reactions such as the silver-promoted coupling with vinyl bromides rsc.org or in electrochemical transformations with alkenes to afford vinyl sulfones rsc.org.

From Diethyl ((p-Tolylsulfonyl)methyl)phosphonate: In the context of the Horner-Wadsworth-Emmons reaction, this phosphonate ester is the key reagent that introduces the entire (p-tolylsulfonyl)methyl fragment, which then reacts with an aldehyde to form the desired (E)-styryl sulfone structure thieme-connect.com.

Sustainable and Emerging Technologies in Sulfone Synthesis

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods, moving away from harsh reagents and conditions. Electrosynthesis and photochemistry, along with the direct use of sulfur dioxide, represent the forefront of these emerging technologies.

Electrochemical and photochemical methods offer green alternatives to traditional synthesis by minimizing waste and often avoiding the need for metal catalysts or harsh oxidants.

Electrochemical Synthesis: The electrochemical sulfonylation of styrenes with sodium arylsulfinates provides a direct route to vinyl sulfones. These reactions are typically conducted in an undivided cell with graphite electrodes, often using a catalytic amount of a redox mediator like KI thieme-connect.com. This method avoids harmful oxidants and transition metals organic-chemistry.orgacs.org. An electrocatalytic oxidation can also directly convert cinnamic acids and sodium sulfinates into (E)-vinyl sulfones at room temperature organic-chemistry.org. Another protocol describes the electrochemical transformation of alkenes and sulfonyl hydrazides in water, highlighting the green credentials of this approach rsc.org.

Photochemical Synthesis: Visible-light-induced reactions have emerged as a powerful tool for sulfone synthesis. A notable method involves the photochemical, halogen-bonding-assisted radical-radical cross-coupling of vinyl bromines and sodium sulfinates. This reaction proceeds efficiently under metal-, photocatalyst-, base-, and oxidant-free conditions organic-chemistry.orgacs.orgacs.org. Photocatalysis can also enable the hydrosulfonylation of various unsaturated systems. For example, using a ruthenium-based photocatalyst, (E)-β-aminovinyl sulfones can be selectively synthesized from allenamides and sodium sulfinates nih.gov.

| Technology | Key Features | Substrates | Reagents | Reference |

| Electrosynthesis | Metal- and oxidant-free, mild conditions | Styrenes, Alkenes, Cinnamic acids | Sodium sulfinates, Sulfonyl hydrazides | organic-chemistry.orgthieme-connect.comrsc.orgorganic-chemistry.orgacs.org |

| Photochemistry | Catalyst-free options, visible light | Vinyl bromides, Allenamides | Sodium sulfinates | organic-chemistry.orgacs.orgacs.orgnih.gov |

The direct utilization of sulfur dioxide (SO₂) or stable SO₂ surrogates is a highly atom-economical and sustainable approach for installing the sulfonyl group, as it avoids the pre-oxidation steps required to make reagents like sulfonyl chlorides or sulfinates nih.govwikipedia.org.

Recent breakthroughs have demonstrated the feasibility of three-component reactions involving an alkyl or aryl radical source, sulfur dioxide, and an unsaturated partner like an alkyne or alkene nih.gov.

Photoinduced SO₂ Insertion: A three-component reaction of potassium alkyltrifluoroborates, sulfur dioxide, and alkynes can be achieved under visible light irradiation. This process, assisted by a photocatalyst and a copper(II) catalyst, generates an alkylsulfonyl radical that adds to the alkyne, affording (E)-vinyl sulfones with excellent regio- and stereoselectivity under mild conditions rsc.orgdntb.gov.ua.

Use of SO₂ Surrogates: Gaseous SO₂ can be challenging to handle in a standard laboratory setting. Consequently, stable, solid SO₂ surrogates like sodium metabisulfite (Na₂S₂O₅) and DABCO·(SO₂)₂ (DABSO) have been developed ethernet.edu.et. These reagents release SO₂ in situ under specific reaction conditions. For example, a metal-free, three-component reaction between propargyl alcohols, sodium metabisulfite, and aryldiazonium tetrafluoroborates proceeds at room temperature to give (E)-vinyl sulfones in good yields researchgate.net. These radical-mediated SO₂ insertion strategies represent a green and efficient pathway for the synthesis of sulfones ethernet.edu.etresearchgate.netecnu.edu.cn.

Advanced Spectroscopic and Structural Elucidation of E Styryl Sulfone Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. Through the analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR experiments, a complete picture of the molecular framework and connectivity can be assembled.

The (E)-stereochemistry of the vinyl moiety is a critical structural feature of the title compound. This is unequivocally established through ¹H NMR spectroscopy by examining the coupling constant between the two vinyl protons. For the closely related compound, (E)-1-(4-Bromophenyl)sulfonyl-2-phenylethene, the vinyl protons appear as doublets with a large coupling constant (J) of 15.4 Hz, which is characteristic of a trans- or (E)-configuration. rsc.org The chemical shifts for these protons are typically observed around δ 6.76 and δ 7.62 ppm. rsc.org

The aromatic regions of the ¹H NMR spectrum are expected to show distinct patterns for the p-bromostyryl and p-tolyl groups. The p-tolyl group will exhibit two doublets, characteristic of an AA'BB' spin system, integrating to two protons each. The p-bromophenyl ring will similarly display a pair of doublets. The methyl protons of the p-tolyl group would appear as a sharp singlet in the upfield region, typically around δ 2.4 ppm.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the sulfonyl group (SO₂) are directly attached to the aromatic and vinyl groups, influencing their chemical shifts. The vinyl carbons are expected in the range of δ 125-145 ppm. The aromatic carbons will appear between δ 127-145 ppm, with the carbon attached to the bromine atom showing a characteristic shift. The methyl carbon of the tolyl group will be found at approximately δ 21.5 ppm.

To definitively assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. COSY spectra reveal proton-proton coupling networks, confirming the connectivity within the vinyl and aromatic systems. HSQC correlates directly bonded proton and carbon atoms, while HMBC shows correlations between protons and carbons over two to three bonds, allowing for the complete assembly of the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for ((E)-p-Bromostyryl)(p-tolyl) sulfone Data inferred from analogous structures.

| Group | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Vinyl | =CH-SO₂ | ~7.6 | ~142 |

| =CH-Ar | ~6.8 | ~127 | |

| p-Tolyl | Ar-H | ~7.3 - 7.8 | ~127 - 145 |

| -CH₃ | ~2.4 | ~21.5 | |

| p-Bromostyryl | Ar-H | ~7.4 - 7.7 | ~125 - 139 |

NMR spectroscopy is an invaluable tool for monitoring the progress of chemical reactions in real-time or by analyzing aliquots from the reaction mixture. rsc.org For the synthesis of this compound, which could be formed via reactions such as the Heck or Suzuki coupling, or the sulfonylation of styrenes, ¹H NMR can be used to track the disappearance of starting material signals and the concurrent appearance of the product's characteristic vinyl and aromatic proton signals. rsc.orgrsc.org This allows for the optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, to maximize the yield and purity of the desired (E)-isomer.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

The sulfonyl (SO₂) group is a strong absorber in the IR spectrum, exhibiting two distinct and intense stretching vibrations. These are the asymmetric (νas) and symmetric (νs) stretching modes, which for aryl sulfones typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. rsc.orgresearchgate.net These strong bands are often diagnostic for the presence of the sulfone functionality.

The alkenyl (C=C) group of the (E)-styryl moiety gives rise to a C=C stretching vibration, which is expected in the range of 1650-1600 cm⁻¹. rsc.org The out-of-plane C-H bending vibration of the trans-disubstituted alkene is particularly informative for stereochemical assignment and typically appears as a strong band in the 980-960 cm⁻¹ region. rsc.org Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1600-1450 cm⁻¹ region. rsc.org

Raman spectroscopy provides complementary information. While the sulfonyl group vibrations are also Raman active, the aromatic ring and C=C double bond stretching vibrations often give rise to more intense signals in the Raman spectrum compared to the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound Data based on typical values for aryl vinyl sulfones.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| **Sulfonyl (SO₂) ** | Asymmetric Stretch | 1350 - 1300 | Strong |

| Symmetric Stretch | 1160 - 1140 | Strong | |

| Alkenyl (C=C) | C=C Stretch | 1650 - 1600 | Medium |

| (E) C-H Out-of-plane bend | 980 - 960 | Strong | |

| Aromatic | C-H Stretch | >3000 | Medium-Weak |

| C=C Ring Stretch | 1600 - 1450 | Medium-Strong |

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular formula is C₁₅H₁₃BrO₂S, giving a monoisotopic mass of approximately 335.98 g/mol . The presence of bromine would be readily identified by a characteristic isotopic pattern for the molecular ion (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Electron ionization (EI) mass spectrometry of aryl sulfones typically leads to fragmentation pathways involving the cleavage of the carbon-sulfur and sulfur-oxygen bonds. acs.org Common fragmentation patterns for aryl vinyl sulfones include:

Cleavage of the C(aryl)-S bond to form [M - p-tolyl]⁺ or [M - p-bromostyryl]⁺ ions.

Rearrangement and cleavage leading to the formation of sulfonyl-containing cations, such as [p-tolyl-SO₂]⁺ or [p-bromostyryl-SO₂]⁺.

Loss of SO₂ is a common fragmentation pathway for sulfones, leading to a significant [M - SO₂]⁺ peak.

Fragmentation of the aromatic rings themselves, such as the loss of a bromine atom from the p-bromostyryl moiety.

Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure. nih.govwhitman.edu

Single Crystal X-ray Diffraction for Solid-State Structural Analysis

While NMR, IR, and MS provide compelling evidence for the structure of a molecule, single-crystal X-ray diffraction (SCXRD) offers the most definitive and unambiguous structural determination. carleton.edu This technique provides a precise three-dimensional map of the electron density in a crystalline solid, allowing for the accurate determination of bond lengths, bond angles, and torsional angles. excillum.com

For this compound, obtaining a suitable single crystal would allow for:

Absolute confirmation of the (E)-stereochemistry of the double bond.

Precise measurement of the C-S, S=O, C=C, and C-Br bond lengths.

Determination of the bond angles around the tetrahedral sulfur atom.

Analysis of the conformation of the molecule in the solid state, including the torsion angles between the aromatic rings and the vinyl sulfone moiety.

Investigation of intermolecular interactions in the crystal lattice, such as π-π stacking or halogen bonding, which govern the crystal packing.

Although a specific crystal structure for the title compound is not publicly available, SCXRD remains the gold standard for structural verification in chemistry. carleton.eduexcillum.com

Determination of Molecular Geometry and Conformation

The precise molecular geometry of (E)-styryl sulfones is best determined by single-crystal X-ray diffraction. While specific crystallographic data for this compound is not publicly available, the geometry can be inferred from the analysis of closely related aryl vinyl sulfone structures.

The molecule is expected to adopt a trans (E) configuration about the C=C double bond, a feature that minimizes steric hindrance and is energetically favorable. The sulfonyl group maintains a tetrahedral geometry around the central sulfur atom, with the oxygen atoms, the p-tolyl ring, and the styryl moiety occupying the vertices.

A key conformational feature of diaryl sulfones and their vinyl analogs is the orientation of the aromatic rings relative to the C-S-C plane. The phenyl rings typically adopt a twisted conformation to alleviate steric strain, resulting in significant dihedral angles. rsc.org In similar sulfone structures, the thiazine (B8601807) rings have been observed to exhibit a screw-boat pucker, demonstrating the conformational flexibility within sulfone-containing heterocyclic systems. nih.gov The interplay of electronic and steric effects dictates the final solid-state conformation, influencing bond lengths, bond angles, and torsion angles throughout the molecular framework.

Table 1: Typical Geometric Parameters for (E)-Aryl Vinyl Sulfone Scaffolds Note: These are representative values based on related structures, as specific data for the title compound is not available.

| Parameter | Typical Value Range | Description |

| S=O Bond Length | 1.42 - 1.45 Å | Double bond between sulfur and oxygen. |

| S-C(sp²) Bond Length | 1.75 - 1.78 Å | Single bond between sulfur and an sp² carbon (vinyl/aryl). |

| C=C Bond Length | 1.32 - 1.34 Å | Ethenyl double bond. |

| O-S-O Bond Angle | 117° - 120° | Angle between the two sulfonyl oxygen atoms. |

| C-S-C Bond Angle | 104° - 107° | Angle between the two carbon atoms bonded to sulfur. |

| C-S-C-C Torsion Angle | Varies | Describes the twist of the aryl/vinyl groups relative to the sulfonyl core. |

Intermolecular Interactions and Crystal Packing

The supramolecular assembly of (E)-styryl sulfones in the crystalline state is governed by a network of non-covalent interactions. The electron-deficient sulfur atom and electronegative oxygen atoms of the sulfonyl group are key participants in these interactions.

Weak intermolecular C-H···O hydrogen bonds are a ubiquitous feature in the crystal packing of sulfones. nih.govnih.gov In these interactions, activated C-H donors (from the aromatic or vinyl groups) interact with the sulfonyl oxygen atoms as acceptors, often leading to the formation of dimers, chains, or more complex layered networks. nih.gov

Additionally, π-π stacking interactions between the aromatic rings (p-tolyl and p-bromophenyl) can contribute significantly to the stabilization of the crystal lattice. rsc.org These can occur in a parallel-displaced or edge-to-face arrangement. The presence of the bromine atom introduces the possibility of halogen bonding (e.g., C-Br···O or C-Br···π), which can further direct the crystal packing arrangement.

Table 2: Common Intermolecular Interactions in Aryl Sulfone Crystals

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry | Supramolecular Motif |

| Hydrogen Bond | C-H (Aryl/Vinyl) | O=S | H···O: 2.2 - 2.6 Å | Dimers, Chains, Sheets |

| π-π Stacking | Aromatic Ring Centroid | Aromatic Ring Centroid | Centroid-Centroid: 3.5 - 4.0 Å | Columns, Stacks |

| Halogen Bond | C-Br | O=S or π-system (Aryl) | Br···O/C: < Sum of van der Waals radii | Chains, Layers |

| van der Waals Forces | All atoms | All atoms | N/A | Overall crystal cohesion |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination (e.g., Electronic Circular Dichroism for chiral analogs)

While this compound is an achiral molecule, the introduction of a chiral center or an element of axial chirality into the styryl sulfone framework would give rise to enantiomers. Chiroptical spectroscopy is an essential tool for studying such chiral analogs, providing information on their enantiomeric purity and, crucially, their absolute configuration. nih.govnih.gov

Electronic Circular Dichroism (ECD) is a form of chiroptical spectroscopy that measures the differential absorption of left and right circularly polarized light by a chiral molecule. purdue.edu The resulting ECD spectrum, a plot of this differential absorption (Δε) versus wavelength, is highly sensitive to the three-dimensional arrangement of atoms and chromophores around the stereocenter. Each enantiomer of a chiral compound produces an ECD spectrum that is a mirror image of the other.

The determination of the absolute configuration (i.e., assigning R or S) of a chiral styryl sulfone analog is typically achieved by a powerful combination of experimental ECD measurement and theoretical prediction. researchgate.net The process involves:

Conformational Search: Computational modeling is used to identify all stable low-energy conformations of the chiral molecule.

TDDFT Calculations: For each stable conformer, the theoretical ECD spectrum is calculated using time-dependent density functional theory (TDDFT). rsc.org

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their predicted relative populations (Boltzmann distribution) to generate a final theoretical ECD spectrum for a given enantiomer (e.g., the R-enantiomer).

Comparison: The theoretical spectrum is then compared to the experimentally measured ECD spectrum. A match between the experimental spectrum and the calculated spectrum for the R-enantiomer allows for the unambiguous assignment of the absolute configuration as R. Conversely, if the experimental spectrum is the mirror image of the calculated R-spectrum, the absolute configuration is assigned as S.

This combined experimental and computational approach has become the gold standard for assigning the absolute stereochemistry of complex chiral molecules, including various sulfone derivatives. nih.gov

Computational and Theoretical Investigations of E P Bromostyryl P Tolyl Sulfone and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like vinyl sulfones at the electronic level. These methods are used to understand electronic structure, predict reaction pathways, and validate experimental spectroscopic data.

Electronic Structure, Orbital Analysis (HOMO-LUMO), and Charge Distribution

The electronic properties of a molecule are fundamental to its reactivity and stability. chemicalbook.com Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for this analysis. chemicalbook.comsigmaaldrich.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. chemicalbook.com The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. chemicalbook.comsigmaaldrich.com For styryl-based push-pull dyes, which share a conjugated system with the target molecule, DFT calculations have shown that the main electronic transitions often correspond to HOMO→LUMO excitations. nih.gov

In analogous vinyl sulfones, the sulfone group acts as a strong electron-withdrawing group. This influences the charge distribution across the molecule, polarizing the C=C double bond and making the β-carbon electrophilic. For a molecule like ((E)-p-Bromostyryl)(p-tolyl) sulfone, the p-tolyl group would act as an electron-donating group, while the p-bromostyryl group's electronic effect would be influenced by the electron-withdrawing bromine atom and the sulfonyl group.

Table 1: Key Parameters from Frontier Molecular Orbital (FMO) Analysis

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ionization potential and electron-donating ability. chemicalbook.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron affinity and electron-accepting ability. chemicalbook.com |

| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | Indicates chemical reactivity, kinetic stability, and polarizability. A smaller gap suggests higher reactivity. chemicalbook.comsigmaaldrich.com |

| Electronegativity (χ) | χ = -0.5 (EHOMO + ELUMO) | A measure of the molecule's ability to attract electrons. chemicalbook.com |

| Chemical Hardness (η) | η = -0.5 (EHOMO - ELUMO) | Measures resistance to change in electron distribution. chemicalbook.com |

This table is interactive and based on general principles of FMO analysis applied to organic molecules.

Reaction Mechanism Elucidation: Energy Profiles and Transition States

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the elucidation of reaction mechanisms by identifying intermediates, transition states, and calculating the associated energy barriers. nih.gov

For reactions involving vinyl sulfones, such as cycloadditions or nucleophilic additions, DFT can reveal the step-by-step pathway. nih.govmdpi.com For instance, in the 1,3-dipolar cycloaddition of azides with vinyl sulfones, DFT (specifically using the M06-L functional) has been used to calculate the transition state energies, which successfully explained the experimentally observed regioselectivity. nih.gov Similarly, studies on the copolymerization of methyl vinyl sulfone and ethylene (B1197577) catalyzed by palladium complexes have used DFT to compare different insertion pathways (2,1-selective vs. 1,2-selective) and determine the rate-determining steps by calculating the free energy barriers. nih.govscilit.com These studies show that the reaction pathway with the lowest energy barrier, as determined by the transition state energy, is the most favorable. nih.gov

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, including vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions are a valuable aid in the interpretation of experimental data. DFT and other quantum chemical techniques are used to calculate vibrational frequencies and chemical shifts. sigmaaldrich.com

For example, a detailed analysis of the structure and infrared spectra of di-vinyl sulfone was conducted using standard quantum chemical techniques, where frequencies were calculated at the MP2 and DFT levels of theory. sigmaaldrich.com Often, calculated vibrational frequencies are scaled by a factor to correct for anharmonicity and other systematic errors in the computational method, improving the agreement with experimental results. researchgate.net The validation of computational results against experimental data is crucial for confirming the accuracy of the theoretical model. sigmaaldrich.com

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on electronic details, molecular modeling and dynamics simulations provide insight into the larger-scale physical behavior of molecules, such as their preferred shapes and interactions with other molecules.

Conformational Analysis and Molecular Recognition Studies

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For a flexible molecule like this compound, rotation around the single bonds (e.g., C-S and C-C bonds) gives rise to different conformers. Computational studies on related vinyl sulfones have determined the potential functions of internal rotation around the C(sp²)–S bond. The sulfone group can play a key role in fixing particular conformations of cyclic structures, which is relevant for drug discovery. Understanding the preferred conformation is essential as it dictates how the molecule interacts with other molecules, for instance, at the active site of an enzyme. chemicalbook.com

Prediction of Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting how and where a molecule will react. Vinyl sulfones are known to be excellent Michael acceptors, readily participating in 1,4-addition reactions. Their reactivity is significantly higher than that of analogous acrylates in thiol-Michael addition reactions.

The selectivity of these reactions can be predicted using computational models. For example, DFT studies on the 1,3-dipolar cycloadditions of substituted vinyl sulfones revealed the origin of regioselectivity by analyzing the distortion and interaction energies in the transition states. nih.gov The electrophilic character of vinyl sulfones, enhanced by the strong electron-withdrawing nature of the sulfonyl group, makes them highly reactive towards nucleophiles. researchgate.net This high reactivity and selectivity make them versatile building blocks in organic synthesis.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| di-vinyl sulfone |

Broader Applications of Sulfone Derivatives in Organic Synthesis and Beyond

Synthetic Utility in Natural Product and Pharmaceutical Intermediate Synthesis

Sulfone derivatives are indispensable tools in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs). Their versatility stems from the unique electronic properties of the sulfonyl group, which can act as a temporary modulator of chemical reactivity. thieme-connect.comnih.gov This functional group is frequently incorporated into synthetic strategies to facilitate key bond formations and is often removed in later steps. researchgate.netwikipedia.org

The Julia olefination and its modifications, such as the Julia-Kocienski olefination, are classic examples of sulfone-based methods for constructing carbon-carbon double bonds, a common structural motif in natural products. thieme-connect.comwikipedia.org These reactions involve the coupling of an α-sulfonyl carbanion with a carbonyl compound, followed by a reductive elimination to form an alkene. wikipedia.org Cyclic sulfones, in particular, serve as valuable intermediates. For instance, they can be used as masked dienes in Diels-Alder reactions to construct six-membered rings, which are prevalent in many complex natural targets. iomcworld.com Furthermore, the Ramberg-Bäcklund reaction, which converts α-halo sulfones into alkenes through a cyclic intermediate, provides another powerful route for olefin synthesis. thieme-connect.comiomcworld.com

In the pharmaceutical industry, sulfone-containing compounds are not only synthetic intermediates but are also integral components of many therapeutic agents. thieme-connect.comgoogle.com The stability and specific reactivity of intermediates like Diphenyl Sulfone are crucial for the efficient construction of drug molecules, including anti-inflammatory and antibacterial agents. nbinno.com The sulfonyl group is found in a wide range of approved drugs, where it contributes to the molecule's biological activity and pharmacokinetic properties. google.comresearchgate.net For example, chiral cyclic sulfones are key scaffolds in various pharmaceutically important compounds, including inhibitors for HIV-1 protease and hepatitis C virus. researchgate.net

Table 1: Prominent Sulfone-Based Reactions in Complex Synthesis

| Reaction Name | Description | Key Intermediate | Application Example |

| Julia-Kocienski Olefination | A modified Julia olefination for stereoselective alkene synthesis. | α-sulfonyl carbanion | Synthesis of polyketide natural products. |

| Ramberg-Bäcklund Reaction | Converts α-halo sulfones to alkenes via extrusion of sulfur dioxide. thieme-connect.com | Episulfone intermediate | Synthesis of cyclic olefins and strained ring systems. iomcworld.com |

| Diels-Alder Reaction | Using sulfolenes (cyclic sulfones) as masked dienes. iomcworld.com | 3-Sulfolene derivatives | Construction of cyclohexene (B86901) rings in steroid synthesis. |

Development of New Methodologies for Carbon-Carbon Bond Formation

The sulfonyl group has been instrumental in the development of novel methods for constructing carbon-carbon bonds, a cornerstone of organic synthesis. iomcworld.comrsc.org The electron-withdrawing nature of the sulfone moiety acidifies the α-protons, facilitating the formation of α-sulfonyl carbanions, which are potent nucleophiles for various bond-forming reactions. wikipedia.org

Key methodologies that leverage sulfone chemistry include:

The Ramberg-Bäcklund Reaction: This reaction forms a new carbon-carbon double bond from an α-halo sulfone, proceeding through an episulfone intermediate before extruding sulfur dioxide. iomcworld.comwikipedia.org It is a valuable tool for creating alkenes, including those within cyclic systems. iomcworld.com

The Julia Olefination and its Variants: This family of reactions is one of the most significant applications of sulfones in C-C bond formation, enabling the synthesis of alkenes from sulfones and carbonyl compounds. thieme-connect.comwikipedia.org The reaction's versatility allows for the synthesis of di-, tri-, and tetra-substituted olefins.

Michael Additions: Vinyl sulfones are excellent Michael acceptors due to the strong electron-withdrawing capacity of the sulfonyl group. wikipedia.org They readily react with a wide range of nucleophiles, forming a new carbon-carbon bond and providing access to a variety of functionalized molecules.

Cross-Coupling Reactions: In recent years, sulfones have emerged as a new class of substrates for transition-metal-catalyzed cross-coupling reactions. rsc.org Methodologies have been developed where the sulfonyl group acts as a leaving group, enabling desulfonylative coupling reactions to form C-C bonds, for instance, in Suzuki-Miyaura type reactions. rsc.org

These reactions highlight the "chemical chameleon" nature of sulfones, which can be adapted for various synthetic challenges. thieme-connect.comnih.gov Researchers have also explored multicomponent reactions involving sulfur dioxide to synthesize polyfunctional sulfones in a single step, demonstrating the ongoing innovation in this field. nih.gov

Role as Leaving Groups and Activating Groups in Organic Transformations

The sulfonyl group (-SO2R) is a highly versatile functional group in organic chemistry, capable of acting as both an activating group and a leaving group, depending on the reaction conditions. thieme-connect.comresearchgate.net

As an Activating Group: The strong electron-withdrawing nature of the sulfonyl moiety significantly influences the reactivity of adjacent parts of a molecule. wikipedia.orgwikipedia.org

Acidification of α-Protons: It increases the acidity of protons on the α-carbon, facilitating their removal by a base to form a stabilized α-sulfonyl carbanion. thieme-connect.com These carbanions are key nucleophilic intermediates in numerous carbon-carbon bond-forming reactions.

Activation of Double Bonds: When attached to an alkene (forming a vinyl sulfone), the sulfonyl group acts as a powerful activating group for conjugate additions (Michael reactions). wikipedia.org It renders the β-carbon highly electrophilic and susceptible to attack by a wide array of nucleophiles.

Electrophilic Aromatic Substitution: In aromatic systems, the sulfonyl group is a deactivating, meta-directing group for electrophilic substitutions. However, it strongly activates the aromatic ring towards nucleophilic aromatic substitution, particularly for substituents in the ortho and para positions. acs.org

As a Leaving Group: The sulfinate anion (RSO2⁻) is a good leaving group, a property exploited in several important synthetic transformations. google.com

Elimination Reactions: The Julia olefination and related reactions rely on the elimination of a sulfonyl group to form an alkene. wikipedia.org In these processes, a β-alkoxy or β-acyloxy sulfone undergoes reductive elimination, with the sulfonyl group ultimately departing. wikipedia.org

Desulfonylation Reactions: The carbon-sulfur bond in sulfones can be cleaved under reductive conditions, effectively removing the sulfonyl group and replacing it with a hydrogen atom. wikipedia.org This "traceless" nature allows chemists to use the activating effects of the sulfone group during synthesis and then remove it from the final product.

Transition-Metal Catalysis: More recently, the sulfonyl group has been employed as a leaving group in transition-metal-catalyzed cross-coupling reactions, providing a valuable alternative to more traditional halide leaving groups. researchgate.netrsc.org

Table 2: Dual Roles of the Sulfonyl Group

| Role | Mechanism | Example Reaction |

| Activating Group | Inductive electron withdrawal; resonance stabilization of intermediates. | Michael Addition to Vinyl Sulfones |

| Leaving Group | Formation of a stable sulfinate anion (RSO₂⁻). | Ramberg-Bäcklund Reaction |

Applications in Material Science: Optoelectronic Properties and Polymer Chemistry

Sulfone derivatives are crucial components in the field of material science, particularly in the development of high-performance polymers and materials with unique optoelectronic properties. rsc.org

Polymer Chemistry: Polysulfones (PSU), polyethersulfones (PES), and polyphenylene sulfones (PPSU) are a family of high-temperature engineering thermoplastics known for their exceptional thermal stability, high strength, toughness, and resistance to oxidation and hydrolysis. wikipedia.orgwikipedia.org These properties are attributed to the rigid, stable aromatic backbones linked by sulfonyl and ether groups. wikipedia.org The sulfonyl group, being strongly electron-withdrawing and rigid, enhances the polymer's glass transition temperature and mechanical strength. wikipedia.org

Applications of sulfone-containing polymers include:

Replacements for metal parts in applications like hot water plumbing. wikipedia.org

Membranes for water purification, gas separation, and medical applications like hemodialysis.

Electrical equipment components and in automotive and aerospace construction due to their high-performance characteristics. wikipedia.org

Recently, recyclable sulfone-containing polysiloxanes have been developed, offering good thermal stability and the ability to be chemically recycled back to their monomer units, addressing sustainability concerns. rsc.org

Optoelectronic Properties: The strong electron-accepting nature of the sulfonyl group makes it a valuable building block for organic optoelectronic materials used in applications like organic light-emitting diodes (OLEDs) and photocatalysis. rsc.orgresearchgate.net

OLED Emitters: By combining a sulfone acceptor with various electron-donating groups, researchers have designed molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.orgacs.org This donor-acceptor (D-A) architecture can lead to materials with high fluorescence quantum yields, suitable for use as blue light emitters in OLEDs. rsc.org Asymmetric molecular designs incorporating sulfone groups have been shown to suppress aggregation-caused quenching (ACQ), a common issue in solid-state emitters. rsc.org

Photocatalysis: Polymers containing dibenzo[b,d]thiophene sulfone units have demonstrated high performance as photocatalysts for hydrogen evolution from water. acs.org The sulfone unit plays a key role by attracting water molecules, which increases the local permittivity, and by acting as the electron transfer site out of the polymer. acs.org Sulfone-containing conjugated polymers have also been developed as effective organocatalysts for the photocatalytic reduction of CO2. digitellinc.com

Precursors for Reactive Intermediates (e.g., Sulfinyl Radicals)

While sulfonyl radicals are well-known reactive intermediates, sulfones themselves can also serve as precursors to other reactive species, most notably sulfinyl radicals (R-S=O•). For decades, sulfinyl radicals remained synthetically elusive despite their potential for constructing valuable sulfoxide (B87167) compounds. researchgate.netnortheastern.edunih.gov

A significant breakthrough in this area involves the use of sulfinyl sulfones (R-S(O)-S(O)₂-R') as precursors. researchgate.netnortheastern.edu Although known for over a century, these high-valent sulfur compounds were perceived as unstable and their reactivity was not thoroughly explored. researchgate.net Recent research has demonstrated that readily accessible sulfinyl sulfones can be harnessed to generate sulfinyl radicals under specific reaction conditions. researchgate.netnortheastern.edudntb.gov.ua

The process typically involves a dual radical mechanism where the reaction proceeds through the sequential addition of both sulfonyl and sulfinyl radicals to unsaturated hydrocarbons like alkenes and alkynes. researchgate.netnortheastern.edu This strategy has enabled a variety of previously inaccessible transformations, leading to the one-step synthesis of complex linear and cyclic disulfurized molecules. researchgate.netnih.gov This method shows broad tolerance for various functional groups. northeastern.edu

This innovative use of sulfones as a gateway to sulfinyl radical chemistry opens up new avenues for synthesizing sulfoxide-containing molecules, which are important structural motifs in many biologically active compounds and pharmaceuticals. nih.gov The ability to generate and control the reactivity of these elusive sulfur-centered radicals represents a significant advance in synthetic organic chemistry. nih.gov

Design of Chemical Tools and Probes (e.g., Protein Bioconjugation)

The unique reactivity of sulfone derivatives, particularly vinyl sulfones, makes them highly valuable for the design of chemical tools and probes for biological applications, such as protein bioconjugation. cam.ac.uk Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule like a protein, to form a stable conjugate.

Vinyl sulfones are effective Michael acceptors that can react with nucleophilic residues on proteins under mild, biocompatible conditions. wikipedia.orgnih.gov Their primary targets are the thiol groups of cysteine residues and the amine groups of lysine (B10760008) residues. nih.gov This reactivity has been exploited to:

Immobilize Proteins: Proteins can be attached to solid supports functionalized with vinyl sulfone groups, which is useful for applications like affinity chromatography and developing protein microarrays. nih.gov

Label Proteins with Tags: Fluorophores, affinity tags, or other reporter molecules can be equipped with a vinyl sulfone handle to enable their covalent attachment to proteins. This allows for the visualization and tracking of proteins within cells or complex biological mixtures.

Develop PET Probes: 18F-labeled vinyl sulfones have been developed as versatile agents for constructing probes for Positron Emission Tomography (PET). acs.org These probes can chemoselectively label bioactive molecules containing thiol or amine groups and have been used for applications such as tracking red blood cells. acs.org

Create Dual-Functional Probes: More complex probes have been designed using bicyclic vinyl sulfones. These probes can selectively target cysteine residues and simultaneously carry a second reactive handle for subsequent bioorthogonal labeling reactions, allowing for multi-step functionalization of proteins in situ. cam.ac.uk

Furthermore, sulfone-based chromophores, such as sulfone-xanthone derivatives, have been engineered to create fluorescent probes with improved optical properties (e.g., large Stokes shifts) for high-fidelity tumor imaging. acs.org By conjugating these fluorescent dyes to tumor-targeting peptides, researchers can develop probes that selectively accumulate in cancer cells, facilitating fluorescence-guided surgery and pathological analysis. acs.org

Future Perspectives and Emerging Research Frontiers in E Styryl Sulfone Chemistry

Development of Highly Enantioselective and Diastereoselective Syntheses

A major frontier in styryl sulfone chemistry is the development of methods for controlling stereochemistry. The synthesis of chiral sulfones, where the sulfone group is attached to a stereocenter, is of great interest due to their potential as therapeutic agents and chiral auxiliaries. nih.govresearchgate.net Future efforts will likely focus on the design and application of novel chiral catalysts, including transition-metal complexes and organocatalysts, to achieve high levels of enantioselectivity and diastereoselectivity in the synthesis of (E)-styryl sulfones and their derivatives. nih.gov

Recent progress in the asymmetric synthesis of chiral sulfones has been made through various strategies, including the reduction of unsaturated sulfones and the introduction of sulfone groups into unsaturated hydrocarbons. nih.gov Palladium-catalyzed hydrosulfonylation has shown promise in achieving chiral allylic sulfones with excellent stereochemical control. mdpi.com Additionally, methods for the diastereoselective reduction of allylic sulfones, directed by nearby functional groups like hydroxyls, are being explored to control the formation of specific stereoisomers. nih.gov The development of these stereoselective methods is crucial for accessing optically pure (E)-styryl sulfone derivatives for evaluation in biological systems and for use in asymmetric synthesis. acs.org

Table 1: Strategies for Asymmetric Synthesis of Chiral Sulfones

| Strategy | Description | Key Features |

| Asymmetric Hydrogenation | Reduction of prochiral unsaturated sulfones using chiral catalysts. | Access to α- and β-chiral sulfones. |

| Catalytic Hydrosulfonylation | Addition of a sulfonyl group and hydrogen across a double or triple bond. | High atom economy and stereocontrol. mdpi.com |

| Dynamic Kinetic Resolution | Conversion of a racemic mixture into a single enantiomer of a product. | High enantiomeric excess from racemic starting materials. acs.org |

| Nucleophilic Substitution | Displacement of a leaving group by a sulfinate nucleophile on a chiral substrate. | Access to a wide range of chiral sulfones. rsc.org |

| Diastereoselective Reactions | Substrate-controlled reactions to favor one diastereomer over another. | Utilizes existing chirality in the molecule to direct new stereocenter formation. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Sulfone Chemistry

Advancements in Catalytic Approaches for Complex Sulfone Architectures

The development of novel catalytic methods is crucial for the synthesis of increasingly complex molecules containing the (E)-styryl sulfone motif. A key area of advancement is the direct functionalization of carbon-hydrogen (C–H) bonds, which offers a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.orgresearchgate.net Both metal-catalyzed and metal-free approaches are being explored for the direct sulfonylation of C(sp²)–H and C(sp³)–H bonds, providing powerful tools for late-stage functionalization of complex molecules. rsc.orgnih.gov

Palladium-catalyzed reactions, for example, have been used to introduce sulfonyl groups into aromatic systems with high site-selectivity. acs.org Furthermore, photocatalysis is emerging as a powerful strategy, enabling the conversion of aliphatic C–H bonds into sulfinic acids, which are versatile precursors to sulfones and other sulfur-containing functional groups. nih.gov These advanced catalytic systems allow for the construction of intricate sulfone architectures under mild conditions and with high functional group tolerance. mdpi.comnih.gov The continued development of these catalytic strategies will expand the synthetic toolbox for accessing novel (E)-styryl sulfone derivatives with diverse and complex structures.

Table 2: Modern Catalytic Approaches for Sulfone Synthesis

| Catalytic Approach | Description | Advantages |

| C–H Functionalization | Direct conversion of a C–H bond to a C-SO₂R bond. | High atom economy, fewer synthetic steps. rsc.orgresearchgate.net |

| Photocatalysis | Use of light to drive chemical reactions. | Mild reaction conditions, unique reactivity. nih.gov |

| Metal-Catalyzed Cross-Coupling | Coupling of sulfinate salts or SO₂ surrogates with organic halides or pseudo-halides. | Broad substrate scope, high efficiency. mdpi.comnih.gov |

| Multi-component Reactions | Combining three or more reactants in a single step to form a complex product. | High efficiency and molecular complexity buildup. nih.gov |

Green Chemistry Innovations for Sustainable Sulfone Production and Utilization

The principles of green chemistry are increasingly influencing the design of synthetic routes for sulfones, aiming to reduce environmental impact and improve safety. nih.gov A major focus is on replacing traditional, often harsh, oxidizing agents with more sustainable alternatives. nih.gov Hydrogen peroxide is considered a green oxidant, as its only byproduct is water, and catalyst-free oxidation methods using H₂O₂ are being developed. nih.govorganic-chemistry.org

Other green innovations include the use of electrochemical methods, where electrons act as clean reagents to drive the oxidation of sulfides to sulfones. nih.govrsc.org This approach allows for high selectivity, often controlled simply by adjusting the applied voltage, and can be performed in environmentally benign solvents like water. rsc.org Catalyst-free oxidations using reagents like Oxone in water or ethanol (B145695) also represent a sustainable alternative to metal-catalyzed processes. rsc.org The use of deep eutectic solvents (DES) as recyclable and biodegradable reaction media for sulfonylation reactions is another promising strategy that avoids the use of volatile organic compounds (VOCs). rsc.org These innovations are paving the way for more sustainable and cost-effective large-scale production of (E)-styryl sulfones. mdpi.com

Exploration of Novel Applications in Chemical Biology and Advanced Materials

(E)-styryl sulfones and related compounds are attracting significant interest for their diverse biological activities, opening up new frontiers in chemical biology and medicinal chemistry. iomcworld.comresearchgate.net Numerous studies have reported the potential of styryl sulfones as anticancer agents. nih.govgoogle.com These compounds can inhibit tumor cell proliferation and induce apoptosis (programmed cell death), with some derivatives showing selective activity against cancer cells over normal cells. google.com

In the area of neurodegenerative diseases, styryl sulfone derivatives have been investigated for their neuroprotective effects. mdpi.com Certain compounds have shown the ability to inhibit neuroinflammatory responses and oxidative stress in cellular and animal models of Parkinson's disease. mdpi.com The styryl sulfone scaffold serves as a valuable pharmacophore for designing multi-target agents for complex diseases.

Beyond medicine, sulfone-containing polymers are known for their valuable properties, and the versatile reactivity of the styryl sulfone moiety makes it a candidate for incorporation into advanced materials. thieme-connect.com Future research will likely explore the use of ((E)-p-Bromostyryl)(p-tolyl) sulfone and related structures as monomers or functional additives in the development of new polymers with tailored thermal, mechanical, or optical properties. The exploration of these applications in both chemical biology and materials science represents a vibrant and expanding research frontier.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing ((E)-p-Bromostyryl)(p-tolyl) sulfone?

- Methodological Answer : The compound can be synthesized via coupling reactions involving Grignard reagents and sulfonyl precursors. For example, phenyl or p-tolyl sulfones are often prepared by reacting aryl Grignard reagents (e.g., phenyl magnesium bromide) with sulfonate esters (e.g., phenyl tosylate) under anhydrous conditions . Specific to α,β-unsaturated sulfones like this compound, the method of Balasubramanian and Baliah involves condensation of styryl derivatives with sulfonyl chlorides, followed by bromination to introduce the p-bromo substituent . Key steps include:

- Use of nitrogen atmosphere and oven-dried glassware to prevent moisture interference.

- Purification via recrystallization (e.g., ethanol-water mixtures) to isolate the sulfone .

Q. How can the purity and structural integrity of this compound be verified?

- Methodological Answer :

- Elemental Analysis : Confirm C, H, and S content (e.g., Calcd for C₁₇H₁₆O₃S: C, 68.00%; H, 5.33%; S, 10.67%) .

- Chromatography : Use GC or HPLC with sodium thiosulfate titration for bromine content validation .

- Spectroscopy : IR and UV-Vis to identify sulfone (S=O stretch ~1300–1150 cm⁻¹) and conjugated double bonds (λmax ~240–280 nm) .

- Melting Point Consistency : Compare with authentic samples (e.g., mp 85–86°C for methyl p-tolyl sulfone derivatives) .

Q. What solvents and conditions are optimal for bromine addition reactions with α,β-unsaturated sulfones?

- Methodological Answer : Carbon tetrachloride (CCl₄) is preferred due to its inertness and ability to dissolve both bromine and sulfones. Key steps include:

- Solvent Purification : Wash CCl₄ with NaOH and HCl, dry over CaCl₂, and distill over P₂O₅ to remove traces of water .

- Reaction Setup : Maintain 30 ± 0.1°C in a thermostated bath for kinetic consistency. Use M/30 to M/60 bromine concentrations to avoid side reactions .

- Kinetic Monitoring : Withdraw aliquots at intervals, quench with Na₂S₂O₃/KI, and titrate to calculate bimolecular rate constants (average deviation ≤2%) .

Advanced Research Questions

Q. How does the sulfone group influence the reactivity of the α,β-unsaturated system in bromine addition reactions?

- Methodological Answer : The sulfone group acts as an electron-withdrawing group, polarizing the double bond and increasing electrophilicity. This enhances bromine addition rates:

- Rate Constants : For styryl p-tolyl sulfone, bimolecular rate constants (k) in CCl₄ at 30°C range from 0.15–0.30 L·mol⁻¹·min⁻¹, depending on substituent positioning .

- Conjugation Effects : Effective conjugation between the sulfonyl group and the double bond stabilizes transition states, as evidenced by higher k values compared to non-conjugated analogs .

Q. What methodologies are effective for analyzing stereochemical outcomes in sulfone derivatives?

- Methodological Answer :

- Stereospecific Synthesis : Use palladium-catalyzed hydrogenation of adducts (e.g., 5% Pd/C in ethanol, 3.5 atm H₂) to assign configurations via product comparison .

- Isomerization Studies : Treat (Z)-isomers with sodium ethoxide in ethanol; isomerization to (E)-forms confirms thermodynamic stability .

- UV and Melting Point Trends : Higher Δε and melting points correlate with (E)-configurations due to increased planarity and packing efficiency .

Q. How can contradictions in historical stereochemical assignments of sulfones be resolved?

- Methodological Answer : Re-evaluate using modern techniques:

- X-ray Crystallography : Directly determine configuration.

- Comparative Kinetics : Measure isomerization rates under basic conditions (e.g., (Z)-27 → (E)-26 in ethoxide) .

- Replicate Classic Procedures : Synthesize disputed compounds (e.g., phenyl/p-tolyl sulfones) using verified stereospecific routes to validate historical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.